Methoxyphosphinate

Vue d'ensemble

Description

Molecular Structure Analysis

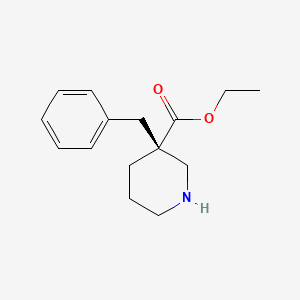

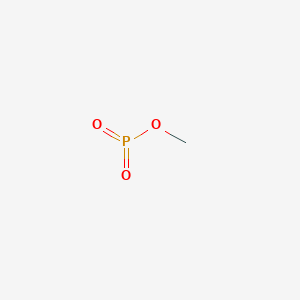

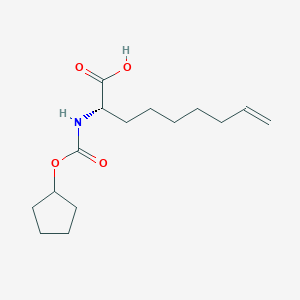

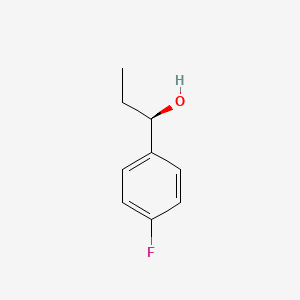

The molecular structure of Methoxyphosphinate consists of one carbon atom, three hydrogen atoms, one phosphorus atom, and three oxygen atoms . The InChI representation of the molecule isInChI=1S/CH3O3P/c1-4-5(2)3/h1H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 94.006 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The compound has a Topological Polar Surface Area of 43.4 Ų and a Heavy Atom Count of 5 .Applications De Recherche Scientifique

Base-Excision Repair Pathway Studies : Methoxyphosphinate and related compounds like methoxyamine have been utilized in the study of enzymatic reactions within the base-excision repair (BER) pathway. Methoxyamine, in particular, has been used to investigate the activities of enzymes such as uracil-DNA glycosylase and AP endodeoxyribonuclease, which play crucial roles in DNA repair mechanisms. The ability of methoxyamine to block apurinic/apyrimidinic (AP) sites without affecting the activity of uracil-DNA glycosylase makes it a valuable tool in understanding the complexities of DNA repair and the potential therapeutic implications of modulating these pathways (Liuzzi & Talpaert-Borlé, 1985).

Pain Management Research : In the realm of pain management, particularly muscle tension pain, studies have investigated the efficacy of treatments like flotation-REST (Restricted Environmental Stimulation Technique), which involves floating in a high salt concentration water tank. Research in this area has explored how such techniques can influence pain perception, stress hormones, and overall well-being, providing insights into non-pharmacological approaches to pain management (Kjellgren et al., 2001).

Photochemotherapy for Psoriasis : The application of methoxsalen (a this compound-related compound) combined with long-wave ultraviolet light in photochemotherapy has shown effectiveness in clearing psoriasis in patients. This treatment modality, which involves the interaction of light and drug (photochemotherapy), highlights the potential of this compound derivatives in dermatological applications and the broader therapeutic landscape of skin disorders (Parrish et al., 1974).

Organophosphate Pesticide Toxicity Mitigation : Methidathion, an organophosphate insecticide, demonstrates the broader implications of this compound compounds in environmental health. Research on methidathion's effects on liver enzymes and lipid peroxidation, as well as the protective role of antioxidants like vitamins E and C, underscores the environmental and health concerns associated with organophosphate pesticides and the potential strategies for mitigating their toxicity (Altuntaş et al., 2002).

Trauma Pain Management : Methoxyflurane, a halogenated ether related to methoxyphosphinates, has been re-purposed as an analgesic for managing moderate to severe trauma pain. Its application in emergency medicine, particularly in pre-hospital and emergency department settings, highlights the versatility of this compound derivatives in acute pain management and the ongoing exploration of their pharmacological benefits (Blair & Frampton, 2016).

Mécanisme D'action

Target of Action

Methoxyphosphinate, also known as phosphomethanol, is a complex compoundSimilar compounds, such as organophosphates, are known to interact with various enzymes and proteins in biological systems .

Mode of Action

Organophosphates, a related group of compounds, are known to inhibit the activity of certain enzymes, leading to an accumulation of neurotransmitters in the nervous system . This can result in overstimulation and disruption of normal nerve function.

Biochemical Pathways

Related compounds such as organophosphates are known to interfere with the normal functioning of the nervous system by inhibiting the enzyme acetylcholinesterase, disrupting the breakdown of acetylcholine, a neurotransmitter .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Related compounds are known to cause overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and biological factors can all impact the compound’s action . .

Analyse Biochimique

Biochemical Properties

Methoxyphosphinate plays a significant role in biochemical reactions, particularly as a mimic of phosphate groups. It interacts with several enzymes and proteins, often acting as an inhibitor or a substrate analog. For instance, this compound can inhibit phosphatases by mimicking the transition state of phosphate hydrolysis . Additionally, it interacts with metalloproteases and other enzymes involved in phosphate metabolism . These interactions are crucial for understanding the biochemical pathways in which this compound is involved.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, thereby modulating phosphorylation events within the cell . This modulation can lead to changes in gene expression and alterations in cellular metabolism. This compound’s impact on cell signaling pathways, such as the MAPK/ERK pathway, highlights its potential as a tool for studying cellular responses to phosphate analogs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a competitive inhibitor for enzymes that utilize phosphate groups, thereby blocking their activity . This compound also influences gene expression by altering the phosphorylation status of transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important for designing experiments and interpreting results involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a mild inhibitor of phosphate-related enzymes, while higher doses may lead to more pronounced effects, including toxicity . Studies have identified threshold effects, where certain dosages result in significant changes in cellular and physiological functions . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, influencing metabolic flux and metabolite levels . This compound’s role in these pathways can provide insights into the regulation of phosphate homeostasis and the potential for developing novel therapeutic strategies targeting phosphate-related disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to various cellular compartments . The distribution of this compound can affect its localization and accumulation, influencing its biochemical activity and potential therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function .

Propriétés

InChI |

InChI=1S/CH3O3P/c1-4-5(2)3/h1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRTGZVYPZHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546868 | |

| Record name | PUBCHEM_13693071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52932-95-3 | |

| Record name | PUBCHEM_13693071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)

![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)

![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)